

# forensic analysis techniques for identifying 7-MAPB

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## Compound of Interest

Compound Name: 7-MAPB (hydrochloride)

Cat. No.: B1164680

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Application Note: Forensic Analysis & Structural Differentiation of 7-MAPB

## Executive Summary

7-MAPB (1-(benzofuran-7-yl)-N-methylpropan-2-amine) is a structural isomer of the widely reported New Psychoactive Substances (NPS) 5-MAPB and 6-MAPB. As a benzofuran derivative, it shares pharmacological properties with MDMA, acting as a monoamine transporter substrate.<sup>[1]</sup>

The primary forensic challenge is the regioisomeric differentiation of 7-MAPB from its 4-, 5-, and 6-positional isomers. Standard Mass Spectrometry (MS) often yields identical precursors and highly similar fragmentation patterns. This guide details a multi-tiered analytical protocol, prioritizing NMR spectroscopy for definitive structural elucidation and GC-MS with derivatization for routine screening.

## Sample Preparation Protocols

### Biological Matrices (Whole Blood/Urine)

- Principle: Liquid-Liquid Extraction (LLE) under alkaline conditions to isolate basic amines.

- Reagents: 1M NaOH, n-Butyl chloride/Ethyl acetate (1:1), Internal Standard (MDMA-d5 or 5-MAPB-d5).

#### Step-by-Step Protocol:

- Aliquot: Transfer 200  $\mu$ L of sample into a silanized glass tube.
- Spike: Add 20  $\mu$ L of Internal Standard (10  $\mu$ g/mL).
- Alkalinize: Add 200  $\mu$ L of 1M NaOH (pH > 12). Vortex for 10 seconds.
- Extract: Add 2 mL of extraction solvent (n-Butyl chloride:Ethyl acetate, 1:1).
- Agitate: Rotate/shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.
- Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.
- Reconstitute:
  - For LC-MS: Reconstitute in 100  $\mu$ L Mobile Phase A.
  - For GC-MS: Reconstitute in 50  $\mu$ L Ethyl Acetate (or proceed to derivatization).

## Seized Materials (Powders/Crystals)

- Dissolve 10 mg of sample in 10 mL Methanol (HPLC grade).
- Sonicate for 10 minutes.
- Dilute 1:100 with mobile phase (LC) or ethyl acetate (GC) prior to injection.

## Method 1: GC-MS Analysis & Derivatization

Differentiation Strategy: Native isomers often co-elute or have insufficient resolution.

Derivatization with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) improves chromatographic resolution and provides unique mass spectral ions.

Instrument Parameters:

- Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Temp Program: 80°C (1 min hold) → 15°C/min → 300°C (5 min hold).
- Inlet: Splitless, 250°C.

#### Derivatization Protocol (TFAA):

- Take the dried extract from Section 2.1 (Step 6).
- Add 50 μL Ethyl Acetate and 50 μL TFAA.
- Incubate at 70°C for 20 minutes.
- Evaporate to dryness under nitrogen.
- Reconstitute in 50 μL Ethyl Acetate.

#### Data Interpretation:

- Base Peak (Native): m/z 58 (C<sub>3</sub>H<sub>8</sub>N<sup>+</sup>), characteristic of N-methyl amines.
- Differentiation: The 7-isomer typically elutes last among the MAPB isomers on non-polar columns, following the order 4- < 5- < 6- < 7-MAPB, though this must be confirmed with reference standards in your specific system.
- Ion Ratios: Compare the ratio of the molecular ion to the tropylium-like fragment (m/z 131/132 region). The 7-isomer often shows a distinct abundance ratio compared to the 5- and 6-isomers.

## Method 2: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Isomer Identification. Unlike MS, NMR explicitly identifies the substitution pattern on the benzofuran ring.

Sample Prep: Dissolve ~5-10 mg of purified material in 0.6 mL CDCl<sub>3</sub>. Instrument: 400 MHz or higher recommended.

Differentiation Logic (Aromatic Region 6.5 - 8.0 ppm): The benzofuran ring has protons at positions 2, 3, 4, 5, 6, 7.

- 7-MAPB (Substitution at 7): Protons remain at 4, 5, and 6.
  - Pattern: Three adjacent protons (ABC system).
  - Signals: Expect a Triplet (H5) and two Doublets (H4, H6).
  - Coupling:  
Hz (ortho),  
Hz (ortho).
- 5-MAPB (Substitution at 5): Protons remain at 4, 6, 7.
  - Pattern: H4 and H6 are meta; H6 and H7 are ortho.
  - Signals: H4 appears as a doublet (small Hz) or singlet. H6 is a doublet of doublets (Hz, Hz). H7 is a doublet (Hz).
- 6-MAPB (Substitution at 6): Protons remain at 4, 5, 7.
  - Pattern: H4 and H5 are ortho; H5 and H7 are meta.

Table 1: Predicted NMR Signals for 7-MAPB vs. Isomers



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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### Method 3: LC-MS/MS (Q-TOF or Triple Quad)

Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8  $\mu\text{m}$ .
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 mins.

Fragmentation Pathway (ESI+):

- Precursor:  $[M+H]^+ = 206.1175$  (Exact Mass).
- Primary Loss: Loss of methylamine (-31 Da)  
Benzofuran-propyl cation ( $m/z \sim 175$ ).
- Secondary Fragmentation: The benzofuran core fragments further.
  - Note: While 5-, 6-, and 7-MAPB share  $m/z$  175, High-Resolution MS (HRMS) may detect subtle differences in the stability of the secondary carbocations formed from the specific substitution position, but retention time remains the primary LC discriminator.

## Visualizations

### Figure 1: Analytical Workflow for 7-MAPB Identification



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Caption: Step-by-step forensic workflow emphasizing the necessity of NMR for ambiguous isomer differentiation.

## Figure 2: Isomer Differentiation Logic (NMR & GC)



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Caption: Decision tree for differentiating MAPB regioisomers using NMR coupling patterns and GC-MS elution order.

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